molecular formula C17H22FN5O B2837311 4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine CAS No. 2320377-30-6

4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine

Cat. No.: B2837311
CAS No.: 2320377-30-6
M. Wt: 331.395
InChI Key: HDXFCOXBKPNMGP-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine class of molecules. The structure incorporates a piperidine ring and a pyrimidine ring, with ethyl and fluoro substituents, making it a molecule of interest in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesize 6-methylpyrimidin-4-ol through a standard pyrimidine synthesis process.

  • Step 2: : Use an etherification reaction to introduce a methoxy group to the piperidine ring, forming 6-(methoxymethyl)piperidine.

  • Step 3: : React 6-(methoxymethyl)piperidine with 6-methylpyrimidin-4-ol to form 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine.

  • Step 4: : Introduce the fluoro and ethyl groups via nucleophilic substitution and alkylation reactions respectively to get the final compound.

Industrial Production Methods: : In an industrial setting, these reactions are scaled up using batch reactors and the steps are optimized for yield and purity. The reactions typically run under controlled temperature and pressure conditions, with purification steps including crystallization and chromatography to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions at the ethyl group to form corresponding aldehydes or acids.

  • Reduction: : Reduction at the pyrimidine ring could potentially convert the fluoro group to a hydrogen.

  • Substitution: : Nucleophilic aromatic substitution could occur at the fluoro position, while electrophilic substitution can happen at the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate under acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.

  • Substitution: : Utilizing reagents like sodium ethoxide or halogens under reflux conditions.

Major Products

  • Oxidized product: Ethyl group converted to an aldehyde or acid.

  • Reduced product: Fluoro group replaced by hydrogen.

  • Substituted product: Substituents added on the pyrimidine ring.

Scientific Research Applications

4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is valuable in various scientific fields:

  • Chemistry: : As a model compound to study pyrimidine and piperidine chemistry, particularly in exploring substitution reactions.

  • Biology: : Investigated for its interactions with biomolecules and potential biological activity.

  • Medicine: : Explored for its therapeutic potentials, possibly in anti-cancer or anti-viral drug design.

  • Industry: : Used in the development of agrochemicals and other industrial applications due to its stability and reactive sites.

Mechanism of Action

This compound's mechanism of action in biological systems could involve binding to specific molecular targets such as enzymes or receptors. The fluoro and ethyl groups might enhance binding affinity and selectivity through hydrophobic interactions or through fitting into specific pockets of target molecules, affecting the pathway's activity.

Comparison with Similar Compounds

Compared to other pyrimidine derivatives:

  • 4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine: stands out due to its unique combination of substituents and the presence of both fluoro and piperidine rings, enhancing its chemical reactivity and potential biological activity.

  • Similar Compounds: : 4-methyl-5-chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine, and 4-ethyl-5-bromo-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine. These compounds share structural similarities but differ in their substituents, influencing their properties and applications.

Properties

IUPAC Name

4-ethyl-5-fluoro-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O/c1-3-14-16(18)17(22-11-20-14)23-6-4-13(5-7-23)9-24-15-8-12(2)19-10-21-15/h8,10-11,13H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXFCOXBKPNMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NC=NC(=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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